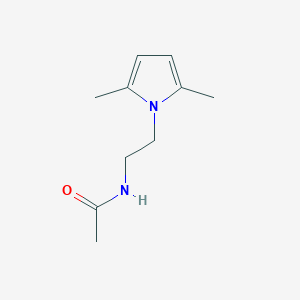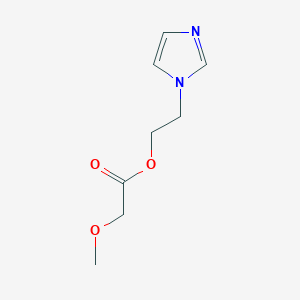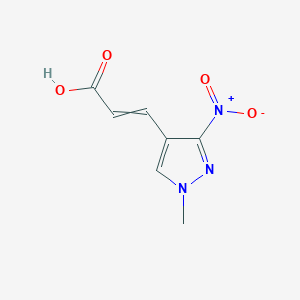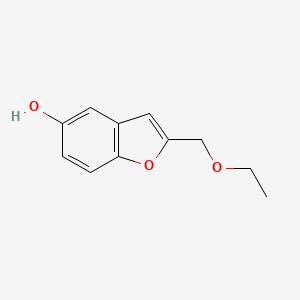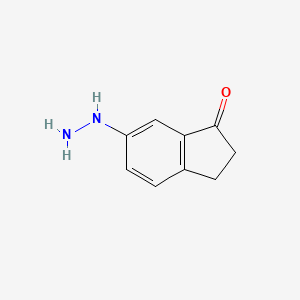![molecular formula C18H17NO4 B8605666 1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid](/img/structure/B8605666.png)
1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a synthetic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom and a carboxy group at the 3-position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid typically involves the following steps:
Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced by reacting the tetrahydroquinoline with benzyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The carboxy group is introduced at the 3-position through a carboxylation reaction, which can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxy group to an alcohol or an aldehyde.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with unique properties.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target. The carboxy group at the 3-position can form hydrogen bonds with the target, enhancing the binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzyloxycarbonyl-3-aminopropanal
- N-benzyloxycarbonyl-2-aminoethanal
- N-benzyloxycarbonyl alaninal
Uniqueness
1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyloxycarbonyl and carboxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C18H17NO4 |
|---|---|
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H17NO4/c20-17(21)15-10-14-8-4-5-9-16(14)19(11-15)18(22)23-12-13-6-2-1-3-7-13/h1-9,15H,10-12H2,(H,20,21) |
Clé InChI |
SPYKZZYXMBPDGG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


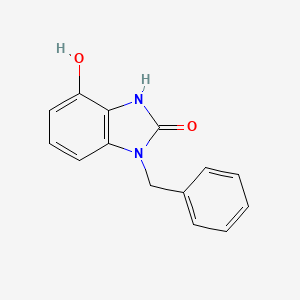
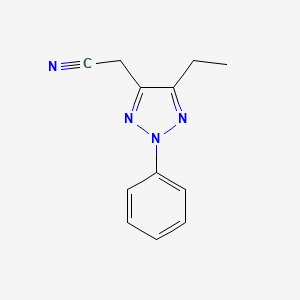

![Ethyl [4-(1-hydroxyethyl)phenyl]acetate](/img/structure/B8605601.png)
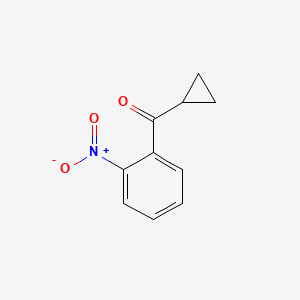
![2-((3-Chloropyrazin-2-yl)amino)-1-((3aS,4R,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)ethanone](/img/structure/B8605609.png)
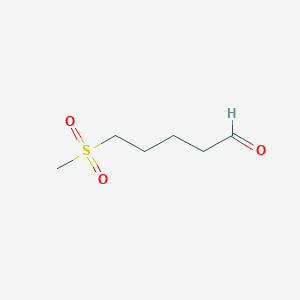

![2-Pyridinamine, 6-[(aminooxy)methyl]-](/img/structure/B8605631.png)
